2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
“2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole” is a chemical compound that has garnered interest among scientists for its diverse range of applications. It’s a solid substance with the empirical formula C13H19ClN2 .
Molecular Structure Analysis
The SMILES string of the compound isCC1=CC=C (C=C1)N2C [C@]3 ( [H])CNC [C@]3 ( [H])C2.Cl
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 238.76 .Scientific Research Applications
Luminescent Polymers : Zhang and Tieke (2008) synthesized highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibit strong fluorescence and high quantum yield. These properties make them suitable for use in optoelectronic applications (Zhang & Tieke, 2008).
Synthesis Optimization : Tasior et al. (2020) optimized the synthesis of multifunctional pyrrolo[3,2-b]pyrroles, expanding their scope and enabling the synthesis in amounts over 10g per run. This advance is significant for practical applications in photophysical properties regulation (Tasior et al., 2020).
Antimicrobial Activity : Abdel-Mohsen (2005) studied the antimicrobial activity of various compounds synthesized from 2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile, indicating potential applications in medicine (Abdel-Mohsen, 2005).
Anion Receptors : Anzenbacher et al. (2000) developed fluorinated calix[4]pyrrole and dipyrrolylquinoxaline as neutral anion receptors with enhanced affinities, useful in sensor technologies (Anzenbacher et al., 2000).
Conjugated Polymers for Electronics : Beyerlein and Tieke (2000) described a series of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units with promising properties for electronic applications (Beyerlein & Tieke, 2000).
Electrochemical Studies : Oyama et al. (1987) conducted electrochemical studies on fused-pyrrole systems, which could have implications for material science and electrochemical applications (Oyama et al., 1987).
Biological Activity : Wójcicka and Redzicka (2021) provided an overview of the biological activity of pyrrolo[3,4-c]pyridine derivatives, highlighting their potential in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).
properties
IUPAC Name |
5-(4-methylphenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-2-4-13(5-3-10)15-8-11-6-14-7-12(11)9-15/h2-5,11-12,14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGAEHWMNZFLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3CNCC3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676558 | |
Record name | 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
815632-23-6 | |
Record name | 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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